![molecular formula C8H9NO B2511227 (5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol CAS No. 1443111-64-5](/img/structure/B2511227.png)
(5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol
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Overview
Description
Pyridine-based compounds, such as “(5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol”, are nitrogen-containing heterocycles that are used in various applications, including pharmaceuticals, organic materials, and bioactive molecules . They are key components in many existing drug molecules and have been consistently incorporated in a diverse range of drug candidates .
Synthesis Analysis
While specific synthesis methods for “(5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol” are not available, similar compounds like 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives can be synthesized through multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .Chemical Reactions Analysis
The chemical reactions involving pyridine-based compounds can vary widely. For instance, the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .Scientific Research Applications
Synthetic Routes and Chemical Applications
- Chemical Synthesis and Applications : The compound is extensively used in the pharmaceutical industry, for producing bactericides, antimicrobials, plant protection agents, synthetic resins, antioxidants, and plastics. It is notably a side-chain in the production of fourth-generation Cefpirome. Practical preparation methods include the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, with the acrolein route showing a promising yield of 87.4%, indicating a better development prospect (Fu Chun, 2007).
- Innovative Synthesis Approaches : New synthetic routes are continually being developed to optimize the production of this compound. For example, a novel method involving nucleophilic addition, acetylization, Vilsmeier cyclization reaction, and dechlorination was established, utilizing cyclopentanone and benzylamine, resulting in a high purity product (J. Zhou et al., 2013).
Biological and Pharmaceutical Significance
- Antimicrobial and Antifouling Activities : A pyridine derivative extracted from a marine-derived fungus showed weak antimicrobial activity against Bacillus subtilis and strong antifouling activity, hinting at its potential in marine biotechnology and pharmaceuticals (Xu-hua Nong et al., 2014).
- Anticancer Potential : Novel synthetic methodologies have been explored to create derivatives of this compound, with preliminary assessments indicating potential anticancer properties against various cancer cell lines, suggesting a promising avenue for the development of new anticancer drugs (H. Behbehani et al., 2020).
Material Science and Chemistry
- Catalysis and Polymer Chemistry : The compound forms part of a new family of strained imino-cyclopenta[b]pyridines used in nickel precatalysts for the synthesis of highly branched unsaturated polyethylenes, showcasing its role in innovative material synthesis (Youfu Zhang et al., 2017).
Safety And Hazards
The safety and hazards associated with pyridine-based compounds can depend on their specific structure. For instance, pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard, and it is highly flammable, causes skin and eye irritation, and is harmful if swallowed, in contact with skin, or if inhaled .
Future Directions
properties
IUPAC Name |
(5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-4-3-7-6(8)2-1-5-9-7/h1-2,5,8,10H,3-4H2/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRSJDGVNWIEOA-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol |
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